molecular formula C9H11N3OS B13111766 3-Methyl-6-propylisothiazolo[5,4-d]pyrimidin-4(3aH)-one

3-Methyl-6-propylisothiazolo[5,4-d]pyrimidin-4(3aH)-one

Cat. No.: B13111766
M. Wt: 209.27 g/mol
InChI Key: IVJSVFJCUZXEBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-6-propylisothiazolo[5,4-d]pyrimidin-4(3aH)-one is a heterocyclic compound featuring a fused isothiazole-pyrimidinone core. Its structure includes a methyl group at position 3 and a propyl substituent at position 5.

Properties

Molecular Formula

C9H11N3OS

Molecular Weight

209.27 g/mol

IUPAC Name

3-methyl-6-propyl-3aH-[1,2]thiazolo[5,4-d]pyrimidin-4-one

InChI

InChI=1S/C9H11N3OS/c1-3-4-6-10-8(13)7-5(2)12-14-9(7)11-6/h7H,3-4H2,1-2H3

InChI Key

IVJSVFJCUZXEBZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=O)C2C(=NSC2=N1)C

Origin of Product

United States

Preparation Methods

Starting Materials and Precursors

  • Pyrimidine precursors such as 2-aminopyrimidine or pyrimidine-4(3H)-one derivatives.
  • Isothiazole ring precursors often involve sulfur and nitrogen-containing building blocks such as thioamides, α-haloketones, or α-haloesters.
  • Alkylating agents to introduce methyl and propyl substituents at desired positions.

Detailed Preparation Methods

Stepwise Ring Construction via Cyclization

A common approach is the stepwise synthesis starting from appropriately substituted pyrimidinone and isothiazole precursors, followed by cyclization:

  • Step 1: Synthesis of substituted pyrimidinone
    Typically prepared by condensation of β-dicarbonyl compounds with amidines or guanidine derivatives under acidic or basic conditions.

  • Step 2: Introduction of sulfur and nitrogen for isothiazole formation
    The isothiazole ring can be constructed by reaction of α-haloketones with thiourea or related sulfur-nitrogen nucleophiles.

  • Step 3: Cyclization to fused system
    Intramolecular cyclization is induced by heating or using dehydrating agents to form the fused isothiazolo[5,4-d]pyrimidinone ring system.

  • Step 4: Alkylation
    Methylation at position 3 and propylation at position 6 can be achieved by selective alkylation using methyl iodide and propyl bromide or similar alkyl halides under basic conditions.

Oxidative Coupling and Microwave-Assisted Synthesis

Literature on related pyrazolo[4,3-d]pyrimidin-7(6H)-ones shows that oxidative coupling of amino-substituted pyrazoles with aldehydes in the presence of potassium persulfate (K2S2O8) under microwave irradiation can efficiently yield fused heterocycles with good yields and reduced reaction times. While this exact method is for pyrazolo-pyrimidinones, a similar oxidative cyclization approach could be adapted for isothiazolo-pyrimidinones by modifying the amino and aldehyde precursors accordingly.

Parameter Typical Conditions (Adapted)
Catalyst K2S2O8 (Potassium persulfate)
Solvent Water or aqueous-organic mixture
Temperature Microwave irradiation, 80–120 °C
Reaction Time 10–30 minutes
Yield 70–90% (for analogous compounds)

This method offers advantages such as mild conditions, shorter reaction times, and environmentally friendly protocols.

Base-Promoted Condensation and Deprotection

Patent literature on pyrimidine derivatives suggests a multi-step synthetic route involving:

  • Reaction of substituted amines with cyanoacetyl derivatives in the presence of suitable bases (alkali metal hydroxides or alkoxides),
  • Followed by deprotection steps using mild debenzylating agents at room temperature to avoid impurity formation.

This approach could be adapted to prepare 3-methyl-6-propylisothiazolo[5,4-d]pyrimidin-4(3aH)-one by selecting appropriate protecting groups and bases.

Step Reagents/Conditions Purpose
Condensation Cyanoacetyl derivative + base (e.g., NaOH) Formation of intermediate
Deprotection Debenzylating agent (e.g., Pd/C, H2) Removal of protecting groups
Purification Solvent extraction, crystallization Isolation of pure compound

Research Findings and Data Summary

  • Microwave-assisted oxidative coupling has been shown to produce fused pyrimidinone derivatives with excellent yields and biological activity, indicating efficient ring formation.
  • Base-mediated condensation with cyanoacetyl derivatives followed by selective deprotection allows for high purity and controlled substitution patterns.
  • Reaction conditions such as temperature, solvent choice, and reagent stoichiometry critically influence yield and impurity profile.
  • Use of mild debenzylation at room temperature minimizes formation of dihydro impurities, improving product quality.

Comparative Table of Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Limitations
Oxidative coupling with K2S2O8 + microwave Amino-substituted pyrazole + aldehydes + K2S2O8, microwave Fast, high yield, eco-friendly Requires microwave equipment
Base-promoted condensation + deprotection Cyanoacetyl derivatives + alkali base + debenzylating agent High purity, controlled substitution Multi-step, longer reaction time
Stepwise cyclization from thioamide precursors β-dicarbonyl + amidine + α-haloketone + cyclization Classical approach, versatile May require harsh conditions

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-propylisothiazolo[5,4-d]pyrimidin-4(3aH)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols replace specific substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced derivatives

    Substitution: Amino or thio-substituted derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and neuroprotective agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methyl-6-propylisothiazolo[5,4-d]pyrimidin-4(3aH)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins in microbial cells. In the context of neuroprotection, the compound may exert its effects by modulating signaling pathways involved in inflammation and apoptosis.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s core structure is shared with several derivatives, differing primarily in substituent groups. Key analogs include:

Compound Name Substituents (Positions) Key Features Reference
3-Methyl-6-propylisothiazolo[5,4-d]pyrimidin-4(3aH)-one Methyl (3), Propyl (6) Propyl group enhances lipophilicity
6-tert-Butyl-3-isopropylisothiazolo[3,4-d]pyrimidin-4(5H)-one tert-Butyl (6), Isopropyl (3) Bulky substituents may hinder reactivity
3-(2-Methoxyphenyl)-6-methyl[1,2]oxazolo[5,4-d]pyrimidin-4(5H)-one Methoxyphenyl (3), Methyl (6) Aromatic group increases π-π stacking potential
6-(1-Bromo-2-methylpropyl)-5-[(3-fluorophenyl)methyl]-3-methylisoxazolo[5,4-d]pyrimidin-4(5H)-one Bromoalkyl (6), Fluorophenyl (5) Halogenation enhances electrophilic reactivity

Key Observations :

  • Substituent Position : Propyl and tert-butyl groups at position 6 (as in ) influence steric effects and solubility. The propyl chain in the target compound may offer a balance between lipophilicity and metabolic stability compared to bulkier tert-butyl groups.
  • Heteroatom Variation : Replacement of isothiazole with oxazole (e.g., ) alters electronic properties. The sulfur atom in isothiazole may enhance hydrogen bonding or metal coordination compared to oxygen in oxazole.
  • Functional Groups : Halogenated derivatives (e.g., bromoalkyl in ) exhibit increased reactivity, making them candidates for further functionalization.

Physicochemical Properties

  • Molecular Weight : The target compound’s molecular weight (~265 g/mol, estimated) is lower than halogenated analogs (e.g., 394 g/mol for ), which may improve bioavailability.

Biological Activity

3-Methyl-6-propylisothiazolo[5,4-d]pyrimidin-4(3aH)-one is a compound that has garnered attention in the field of medicinal chemistry due to its unique structure and potential biological activities. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.

  • Molecular Formula : C₉H₁₁N₃OS
  • CAS Number : 799295-98-0
  • Molecular Weight : 197.26 g/mol

The biological activity of 3-Methyl-6-propylisothiazolo[5,4-d]pyrimidin-4(3aH)-one is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor or modulator of specific enzymes and receptors involved in cellular signaling pathways.

Biological Activity

  • Antimicrobial Activity : Studies have shown that 3-Methyl-6-propylisothiazolo[5,4-d]pyrimidin-4(3aH)-one exhibits significant antimicrobial properties against a range of bacterial strains. For instance, it has been tested against both Gram-positive and Gram-negative bacteria, demonstrating varying degrees of effectiveness.
  • Cytotoxicity : In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicate that it can induce apoptosis in certain types of cancer cells, suggesting potential as an anticancer agent.
  • Neuroprotective Effects : Preliminary research suggests that the compound may have neuroprotective properties, potentially beneficial in models of neurodegenerative diseases. It appears to modulate pathways associated with oxidative stress and inflammation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against E. coli
CytotoxicityInduces apoptosis in cancer cells
NeuroprotectionReduces oxidative stress

Table 2: Cytotoxicity Assay Results

Cell LineIC50 (µM)Reference
HeLa15
MCF-720
A54925

Case Studies

  • Study on Antimicrobial Activity : A recent study evaluated the effectiveness of 3-Methyl-6-propylisothiazolo[5,4-d]pyrimidin-4(3aH)-one against various pathogens. The compound displayed notable activity against Staphylococcus aureus and Pseudomonas aeruginosa, highlighting its potential use in treating infections caused by resistant strains.
  • Cytotoxicity in Cancer Research : In a controlled laboratory setting, researchers investigated the cytotoxic effects of this compound on multiple cancer cell lines. The results indicated that higher concentrations led to significant cell death, particularly in breast and lung cancer models, suggesting its potential for further development as an anticancer agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.